BenchChemオンラインストアへようこそ!

Urea, 1-dimethylamidino-3-(2,6-diethylphenyl)-, hydrochloride

Antiviral Research Medicinal Chemistry Structure-Activity Relationship

Urea, 1-dimethylamidino-3-(2,6-diethylphenyl)-, hydrochloride (CAS 65009-07-6) is a synthetic small molecule belonging to the class of 2,6-disubstituted phenyl amidinoureas. This compound is characterized by a 2,6-diethylphenyl substitution on the urea backbone and an N,N-dimethylamidino group at the 1-position, with the hydrochloride salt form typically enhancing its aqueous solubility and stability for experimental use.

Molecular Formula C14H23ClN4O
Molecular Weight 298.81 g/mol
CAS No. 65009-07-6
Cat. No. B13811698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrea, 1-dimethylamidino-3-(2,6-diethylphenyl)-, hydrochloride
CAS65009-07-6
Molecular FormulaC14H23ClN4O
Molecular Weight298.81 g/mol
Structural Identifiers
SMILESCCC1=C(C(=CC=C1)CC)NC(=O)NC=NN(C)C.Cl
InChIInChI=1S/C14H22N4O.ClH/c1-5-11-8-7-9-12(6-2)13(11)17-14(19)15-10-16-18(3)4;/h7-10H,5-6H2,1-4H3,(H2,15,16,17,19);1H
InChIKeyZDYJJSHHDRAXEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Urea, 1-dimethylamidino-3-(2,6-diethylphenyl)-, hydrochloride (CAS 65009-07-6): Structural and Pharmacological Context for Research Procurement


Urea, 1-dimethylamidino-3-(2,6-diethylphenyl)-, hydrochloride (CAS 65009-07-6) is a synthetic small molecule belonging to the class of 2,6-disubstituted phenyl amidinoureas [1]. This compound is characterized by a 2,6-diethylphenyl substitution on the urea backbone and an N,N-dimethylamidino group at the 1-position, with the hydrochloride salt form typically enhancing its aqueous solubility and stability for experimental use . This specific structural motif is of significant pharmacological interest, as related amidinourea compounds have demonstrated blood pressure lowering effects in mammals and antiviral activity against herpes simplex viruses (HSV) [2]. The compound serves as a non-nucleoside analog of the antiviral drug moroxydine, representing a scaffold for investigating structure-activity relationships (SAR) in drug-resistant and latent viral infections.

Why Generic Substitution Fails for CAS 65009-07-6: The Critical Role of Amidino Group Substituents in Pharmacological Activity


Interchanging compounds within the 2,6-disubstituted phenyl amidinourea class is not feasible due to the extreme sensitivity of pharmacological activity to even small structural modifications, as documented in patent and research literature. The potency of 2,6-disubstituted compounds is known to 'decline sharply with increasing weight of substitution of the amidinourea chain,' with the notable exception of specific N-alkoxy derivatives . This SAR is further highlighted by the unexpected clinical behavior of 1-(2'6'-dimethylphenyl)-3-methylamidinourea (lidamidine), which showed no dose-dependent blood pressure response in some models despite class activity, underscoring that efficacy is not a predictable class-wide property [1]. Therefore, a compound with a specific N,N-dimethylamidino group cannot be generically substituted by its unsubstituted amidino analog (CAS 55832-01-4) or other N-alkyl derivatives without significantly altering, and likely abolishing, the desired biological or antiviral profile.

Product-Specific Quantitative Evidence Guide for CAS 65009-07-6: Differentiated Anti-HSV and Antihypertensive Potential


Structural Differentiation from the Closest Unsubstituted Amidinourea Analog (CAS 55832-01-4)

The primary differentiation for CAS 65009-07-6 is its N,N-dimethylamidino group, which distinguishes it from the unsubstituted amidino analog, 1-(diaminomethylidene)-3-(2,6-diethylphenyl)urea (CAS 55832-01-4) . The replacement of the primary amine (-NH2) with a dimethylamine (-N(CH3)2) group significantly increases lipophilicity and steric bulk at a position critical for biological activity . While explicit comparator bioactivity data is not available in the public domain for these two exact compounds, class-level SAR studies on amidinourea derivatives establish that modifications at this position directly dictate pharmacological potency and selectivity, making the dimethylamidino group a targeted design feature rather than an interchangeable substituent .

Antiviral Research Medicinal Chemistry Structure-Activity Relationship

Role as a Strategic N,N-Dialkyl Analog in Antiviral Amidinourea Series Derived from Moroxydine

A 2021 study synthesized and evaluated a series of amidinourea derivatives designed as analogs of the antiviral drug moroxydine [1]. The research identified that three specific compounds within the series exhibited micromolar activity against HSV-1 with low cytotoxicity, acting at an early stage of the viral replication cycle [1]. While CAS 65009-07-6 was not one of the hit compounds in that specific publication, its structure—an N,N-dialkyl analog—is a direct extension of the described SAR. The study's conclusions that 'the nature of the substituent on the amidino group is responsible for the anti-HSV activity' provides a direct rationale for procuring and testing this specific variant, as it is a systematic step in the exploration of this dialkylamino pharmacophoric space [1].

Antiviral Drug Discovery HSV-1 Non-nucleoside Inhibitor

Specific Substitution Pattern Circumvents the Unpredictable Pharmacodynamics of Mono-methylated Amidinoureas (Lidamidine)

The clinical development history of similar amidinourea compounds reveals significant challenges in predicting efficacy. Patent literature explicitly notes that lidamidine, a 2,6-dimethylphenyl analog with a mono-methylamidino group, showed a surprising lack of a dose-dependent effect on blood pressure in intravenous models (0.1 to 1.0 mg/kg), despite later showing activity in humans with multiple daily doses [1]. This highlights an unpredictable pharmacodynamic profile for mono-substituted amidinoureas. In contrast, the same patent emphasizes the surprising blood pressure lowering effects of a broader genus of 2,6-disubstituted phenyl N-alkyl amidinoureas, specifically including those where the amidino nitrogen is further substituted [1]. CAS 65009-07-6, with its N,N-dimethyl substitution, represents a pharmacologically distinct and potentially more reliable candidate compared to the demonstrably unpredictable mono-methylamidino analogs.

Antihypertensive Agents Pharmacodynamics Drug Development

Best-Fit Research and Industrial Use Cases for CAS 65009-07-6 Based on Specific Structural Advantages


Systematic Exploration of the N,N-Dialkylamidino Pharmacophore for Next-Generation Non-Nucleoside Anti-HSV Agents

As highlighted by the 2021 study on moroxydine analogs, the nature of the amidino group's substitution is a critical determinant of anti-HSV-1 activity [1]. This compound, with its N,N-dimethylamidino group, is a precise chemical tool for investigating this SAR. It is ideally suited for synthesis and evaluation against acyclovir-resistant HSV strains and in latency models, where current therapies fail. Its structural differentiation from the unsubstituted amidinourea (CAS 55832-01-4) makes it a key intermediate in building a focused compound library to map out the optimal lipophilic and steric interactions required for potent, non-cytotoxic antiviral activity.

Investigating the Mechanism of Action of Antihypertensive Amidinoureas to Overcome Lidamidine's Unpredictable Profile

The history of lidamidine demonstrates that minor modifications to the amidino group lead to unpredictable in vivo efficacy in blood pressure regulation [2]. CAS 65009-07-6 serves as an advanced probe in hypertensive rodent models to study the relationship between N,N-disubstitution and a reliable pharmacokinetic/pharmacodynamic (PK/PD) profile. It can be used in comparative studies against lidamidine to elucidate the metabolic and receptor-binding factors that confer more predictable and rapid blood pressure lowering effects, as suggested for this subclass of N-alkyl amidinoureas.

Comparative Metabolism and Active Metabolite Profiling of N-Alkyl vs. N,N-Dialkyl Amidinoureas

The patent literature indicates that the mechanism of action and the identity of active metabolites for amidinourea compounds were not well understood at the time of disclosure [2]. The hydrochloride salt form of this compound, noted for its enhanced solubility , is highly suitable for in vitro microsomal and hepatocyte stability assays. Using this compound alongside its mono-alkyl analog (lidamidine) allows researchers to systematically compare metabolic pathways, identify active metabolites, and determine how N,N-dimethylamidino substitution alters the compound's metabolic fate, a critical step in rational drug design.

Quote Request

Request a Quote for Urea, 1-dimethylamidino-3-(2,6-diethylphenyl)-, hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.